1-(3-Amino-2-methylphenyl)-3-ethylurea is an organic compound that belongs to the class of substituted ureas. It is characterized by the presence of an ethyl group and an amino-substituted aromatic ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
1-(3-Amino-2-methylphenyl)-3-ethylurea can be classified as:
The synthesis of 1-(3-Amino-2-methylphenyl)-3-ethylurea typically involves the reaction of 3-amino-2-methylphenyl isocyanate with ethylamine. This reaction can be performed under controlled conditions to ensure high yield and purity.
The molecular structure of 1-(3-Amino-2-methylphenyl)-3-ethylurea features:
1-(3-Amino-2-methylphenyl)-3-ethylurea can undergo various chemical reactions typical for urea derivatives, including:
These reactions can be facilitated by varying temperature and pH levels, which influence the reactivity of the functional groups present in the molecule.
The mechanism of action for 1-(3-Amino-2-methylphenyl)-3-ethylurea primarily involves its interaction with biological targets, potentially acting as a ligand for specific receptors or enzymes. The amino group may engage in hydrogen bonding, enhancing its affinity for target sites.
While specific data on its mechanism is limited, studies suggest that similar compounds exhibit activity through modulation of enzyme functions or receptor interactions, which could be explored further in pharmacological contexts.
1-(3-Amino-2-methylphenyl)-3-ethylurea is expected to have:
Key chemical properties include:
1-(3-Amino-2-methylphenyl)-3-ethylurea has potential applications in:
Research into this compound continues to expand its applicability across different scientific domains, highlighting its versatility as a chemical building block.
Urea derivatives represent a privileged scaffold in modern drug discovery, particularly in the targeting of G protein-coupled receptors (GPCRs). These compounds exhibit distinctive hydrogen-bonding capabilities and conformational flexibility that enable precise interactions with allosteric sites—regions topographically distinct from orthosteric binding pockets. The incorporation of aryl and alkyl substituents on the urea core facilitates fine-tuning of pharmacodynamic and pharmacokinetic properties, making this chemical class exceptionally suitable for developing modulators with enhanced selectivity and reduced off-target effects. Class B GPCRs, characterized by their large, open orthosteric sites and physiological importance in metabolic, endocrine, and neurological disorders, present compelling targets for urea-based allosteric drug design [3] [6]. The structural complexity of these receptors necessitates innovative chemical approaches to overcome limitations of peptide therapeutics and orthosteric small molecules, positioning urea derivatives as strategic tools for addressing unmet therapeutic needs through selective modulation of receptor conformations and signaling pathways.
The molecular architecture of urea derivatives confers exceptional versatility in GPCR modulation. The urea functional group (–NH–CO–NH–) serves as a hydrogen-bonding "anchor" capable of forming bidentate interactions with complementary residues in allosteric pockets. This binding stabilizes specific receptor conformations that can either enhance or diminish signal transduction. Unlike orthosteric ligands that compete with endogenous agonists, allosteric modulators like 1-(3-amino-2-methylphenyl)-3-ethylurea exploit less conserved binding sites, thereby achieving superior receptor subtype selectivity—a critical advantage for minimizing adverse effects [6]. The presence of aromatic systems conjugated with the urea moiety further enables π-stacking interactions with transmembrane helices, enhancing binding affinity and residence time within the receptor complex.
Crystallographic studies of class B GPCRs reveal expansive extracellular domains and transmembrane (TM) vestibules that accommodate small-molecule modulators. Urea derivatives preferentially bind to sites such as:
These interactions induce subtle conformational changes that propagate through the receptor structure, modulating signal bias—the preferential activation of specific downstream pathways (e.g., G proteins versus β-arrestin recruitment). For 1-(3-amino-2-methylphenyl)-3-ethylurea, the 3-amino-2-methylphenyl group provides a planar aromatic system likely to engage TM helix aromatic residues, while the ethylurea moiety projects into a hydrophobic subpocket, collectively stabilizing inactive or intermediate receptor states [6].
Table 1: Molecular Characteristics of 1-(3-Amino-2-methylphenyl)-3-ethylurea
Property | Value |
---|---|
IUPAC Name | 1-(3-Amino-2-methylphenyl)-3-ethylurea |
Molecular Formula | C₁₀H₁₅N₃O |
Molecular Weight | 193.25 g/mol |
Canonical SMILES | CCNC(=O)NC1=CC=CC(N)=C1C |
InChIKey | SLPGLTNWXHJIFT-UHFFFAOYSA-N |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 69.2 Ų |
Cannabinoid receptor 1 (CB1) stands as a pivotal regulator in the neurocircuitry of addiction, densely expressed in brain regions governing reward processing, motivation, and conditioned behaviors—including the prefrontal cortex, nucleus accumbens, and amygdala. Conventional orthosteric CB1 antagonists (e.g., rimonabant) demonstrated efficacy in reducing drug-seeking behaviors across preclinical models of cocaine, opioid, nicotine, and cannabis use disorders [4] [9]. However, their therapeutic utility was severely compromised by on-target adverse effects—including anhedonia, anxiety, and depression—stemming from global blockade of endocannabinoid signaling. This limitation underscores the necessity for innovative pharmacological approaches that preserve physiological CB1 function while selectively disrupting pathological processes underlying substance use disorders.
Allosteric modulators represent a paradigm shift in CB1-targeted therapeutics. Compounds like 1-(3-amino-2-methylphenyl)-3-ethylurea operate through "signaling-specific inhibition" (SSi), whereby they selectively attenuate a subset of intracellular responses triggered by CB1 activation without abolishing all receptor functions. For instance, preclinical studies of the CB1-SSi compound AEF0117 demonstrated 38% reduction in cannabis' subjective effects and reduced self-administration in human phase 2a trials without precipitating withdrawal or anxiety-related behaviors—a stark contrast to orthosteric antagonists [7]. This precision arises from the modulator's ability to stabilize receptor conformations that disrupt signaling bias induced by Δ9-tetrahydrocannabinol (THC), particularly Gαi/o-mediated inhibition of mitochondrial respiration and MAPK phosphorylation, while sparing constitutive receptor activity and cAMP modulation [7] [9].
Table 2: Comparison of CB1-Targeting Pharmacological Approaches in Substance Use Disorders
Mechanism | Representative Agent | Effect on THC/Cannabinoid Actions | Clinical Limitations |
---|---|---|---|
Orthosteric Antagonist | Rimonabant | Global blockade of all CB1 signaling | Anxiety, depression, withdrawal |
Inverse Agonist | LY-320,135 | Suppresses constitutive CB1 activity | Poor tolerability, discontinued |
Signaling-Specific Inhibitor (SSi) | AEF0117 | Selective inhibition of biased signaling (e.g., MAPK) | Minimal adverse effects in trials |
Negative Allosteric Modulator (NAM) | 1-(3-Amino-2-methylphenyl)-3-ethylurea | Attenuates agonist efficacy without full blockade | Under investigation |
The strategic hybridization of chemical motifs underpins the development of advanced allosteric modulators with optimized target engagement profiles. 1-(3-Amino-2-methylphenyl)-3-ethylurea exemplifies this approach, merging an o-toluidine fragment (lipophilic aromatic system) with an ethylurea moiety (polar hinge binder). The ortho-methyl group on the phenyl ring imposes steric constraints that may enforce a specific dihedral angle between the aryl plane and urea carbonyl, potentially enhancing selectivity for CB1 over related GPCRs [1] [10]. Computational modeling suggests this methyl group occupies a hydrophobic subpocket adjacent to the allosteric site, contributing to binding energy through van der Waals interactions. Meanwhile, the 3-amino group provides a vector for hydrogen bonding with conserved residues (e.g., Ser or Thr in TM helices) and offers a synthetic handle for further derivatization to modulate solubility or brain penetrance [8].
Hybridization strategies extend beyond single molecules to bitopic ligands—unified chemical entities incorporating both orthosteric and allosteric pharmacophores. Urea derivatives serve as ideal scaffolds for such designs due to their modular synthesis and bifunctional nature. The urea carbonyl can tether orthosteric-binding elements (e.g., cannabinoid mimetics) to allosteric anchor points, creating molecules that span multiple receptor domains. This approach capitalizes on:
Metabolic optimization further benefits from structural hybridization. For instance, replacing metabolically labile groups with bioisosteres (e.g., cyclopropyl instead of ethyl) or fluorination near oxidation sites can significantly improve metabolic stability, as demonstrated in analogues of related urea-based modulators. The absence of ester linkages or readily glucuronidated phenols in 1-(3-amino-2-methylphenyl)-3-ethylurea suggests inherent resistance to first-pass metabolism—a hypothesis supported by the stability profile of structurally similar CB1-SSi compounds like AEF0117, which exhibits favorable oral bioavailability and brain penetration in preclinical species [7] [8].
Table 3: Structural Hybridization Strategies in Urea-Based CB1 Modulators
Core Structure | Hybrid Element | Targeted Receptor Region | Biological Rationale |
---|---|---|---|
Ethylurea | 3-Amino-2-methylphenyl | Extracellular vestibule | Engages TM2/TM7 hydrophobic interface |
N-Ethyl-N'-(aminomethylphenyl)urea | Biphenyl extension | Lipid-facing allosteric pocket | Enhances affinity through π-stacking |
Diarylurea | Piperazine linker | Intracellular allosteric site | Modulates G protein coupling selectivity |
Asymmetric urea | Fluorinated alkyl chain | TM3/TM4 extracellular loop | Improves metabolic stability and brain uptake |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1